Aurone-4-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aurone-4-3 is an inhibitor of AChE which suppresses Aβ aggregation, thereby protecting Caenorhabditis elegans against Aβ- and 6-OHDA-induced neurotoxicities dose-dependently.

Applications De Recherche Scientifique

Antioxidant Potential

Aurone-4-3, a type of aurone flavonoid, has been highlighted for its promising antioxidant potential. Notably, a study by Nenadis and Sigalas (2011) demonstrated that aurones, specifically those with a 3′,4′-dihydroxy natural configuration, show remarkable radical scavenging potential, surpassing even that of known antioxidants like luteolin. The study emphasized the influence of the substitution pattern on aurone's antioxidant abilities, suggesting its potential in food and pharmaceutical applications as a natural antioxidant source Nenadis & Sigalas, 2011.

Synthetic Methodologies

Harkat et al. (2008) developed a versatile and expeditious synthesis method for aurones, including this compound, utilizing a gold(I)-catalyzed cyclization process. This method supports the creation of a wide variety of aurone derivatives, enhancing the potential for varied applications in scientific research Harkat et al., 2008.

Role in Flower Coloration

Aurones are also notable for their role in providing yellow coloration to flowers, a characteristic leveraged by various ornamental plants. Nakayama et al. (2000) identified an enzyme, aureusidin synthase, that synthesizes aurones from chalcones in yellow snapdragon flowers. This discovery provided insights into the biochemical pathways of flower pigmentation and the potential genetic modification of ornamental plants for desired color traits Nakayama et al., 2000.

Biological and Pharmacological Activities

Liew et al. (2015) explored the structure-activity relationship of aurones and identified several with potent acetylcholinesterase inhibitory activities. The study highlighted aurone derivatives with specific functionalities that exhibited promising potential as therapeutic agents, especially in neurodegenerative diseases such as Alzheimer's Liew et al., 2015.

Photophysical Properties for Biological Applications

Muñoz-Becerra et al. (2019) investigated the photophysical properties of amino-aurone derivatives, suggesting their potential as fluorescent probes or pharmacophores for biological applications. The study provided valuable insights into how the structural features of aurones influence their photophysical behavior, paving the way for their use in biological systems Muñoz-Becerra et al., 2019.

Anti-parasitic Activities

Kayser et al. (2001) evaluated the efficacy of aurones against the intracellular growth of Cryptosporidium parvum, a parasitic protist. Their findings indicated that aurones exhibit significant inhibitory activity, suggesting their potential as therapeutic agents against parasitic infections Kayser et al., 2001.

Propriétés

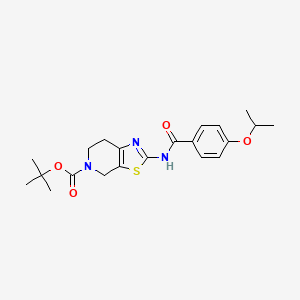

Formule moléculaire |

C25H30ClNO6 |

|---|---|

Poids moléculaire |

475.97 |

Nom IUPAC |

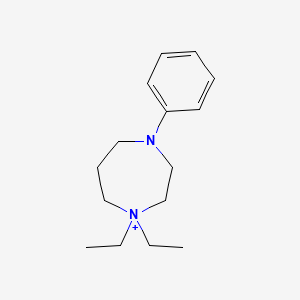

(Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride |

InChI |

InChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-; |

Clé InChI |

WDKUGJSXANIEGP-GNWMQEPYSA-N |

SMILES |

O=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aurone 4 3; Aurone-4-3; Aurone 4-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

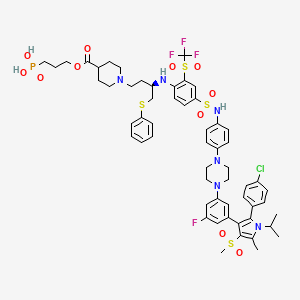

![4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide](/img/structure/B1192181.png)